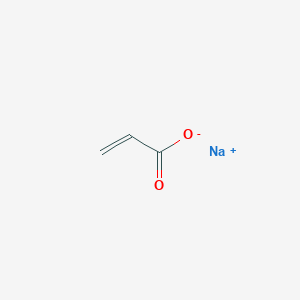

sodium;prop-2-enoate

概述

描述

Sodium prop-2-enoate, also known as sodium polyacrylate (NaPA), is a sodium salt of polyacrylic acid with the molecular formula $(C3H3NaO2)n$ . It is a water-soluble polymer that exhibits remarkable swelling capacity when chemically crosslinked into hydrogels, making it invaluable in consumer products (e.g., diapers, detergents) and structural engineering (e.g., water-blocking agents) . The sodium carboxylate groups ($-COO^-Na^+$) confer hydrophilicity, enabling rapid water absorption and retention . Unlike ester derivatives of prop-2-enoate, sodium polyacrylate lacks volatility and is non-toxic, aligning with its widespread use in biomedical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium prop-2-enoate is typically synthesized through the neutralization of prop-2-enoic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:

CH2=CHCOOH+NaOH→CH2=CHCOONa+H2O

Industrial Production Methods: On an industrial scale, sodium prop-2-enoate is produced by the polymerization of prop-2-enoic acid in the presence of sodium hydroxide. This process involves the use of initiators such as potassium persulfate to start the polymerization reaction .

Types of Reactions:

Polymerization: Sodium prop-2-enoate readily undergoes polymerization to form poly(sodium prop-2-enoate), a superabsorbent polymer used in various applications.

Neutralization: It can be neutralized by acids to form prop-2-enoic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Polymerization: Initiators like potassium persulfate are used under controlled temperature conditions.

Neutralization: Strong acids like hydrochloric acid are used to neutralize sodium prop-2-enoate.

Major Products:

Poly(sodium prop-2-enoate): A superabsorbent polymer.

Prop-2-enoic acid: Formed through neutralization.

科学研究应用

Sodium prop-2-enoate is significant in biological research for its role in creating hydrogels used in cell culture and tissue engineering. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth.

Case Study: Hydrogel for Tissue Engineering

A study demonstrated that hydrogels made from sodium prop-2-enoate can support the growth of various cell types, making them suitable for regenerative medicine applications.

Medical Applications

In medicine, sodium prop-2-enoate is employed in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

Case Study: Probiotic Delivery

Research indicated that sodium prop-2-enoate combined with alginate improved the encapsulation and delivery of probiotics, enhancing their viability through the gastrointestinal tract .

Industrial Applications

Sodium prop-2-enoate finds extensive use in industrial applications due to its properties as a dispersant and thickening agent.

Applications Include:

- Descaling dispersants in cooling water systems.

- Thickening agents in personal care products like shampoos and lotions.

- Agricultural agents that improve soil moisture retention.

Table 2: Industrial Uses of Sodium Prop-2-enoate

| Industry | Application |

|---|---|

| Agriculture | Soil moisture retention |

| Personal Care | Thickening agent |

| Chemical Manufacturing | Dispersant in cooling systems |

Environmental Applications

Sodium prop-2-enoate has been studied for its environmental impact and potential uses in pollution control.

Case Study: Metal Ion Absorption

Research has shown that sodium polyacrylate can effectively absorb heavy metals from wastewater, making it a viable option for environmental remediation efforts .

作用机制

The primary mechanism of action of sodium prop-2-enoate is its ability to polymerize and form hydrogels. These hydrogels can absorb and retain large amounts of water, making them useful in various applications. The polymerization process involves the formation of cross-linked networks that trap water molecules .

相似化合物的比较

Butyl Acrylate (Butyl Prop-2-enoate)

- Structure : Ester derivative ($C7H{12}O_2$) with a butyl group.

- Applications : Used in coatings, adhesives, and plastics due to its hydrophobic nature .

- Key Differences :

Trimethylolpropane Triacrylate (TMPTA)

- Structure: Tri-functional acrylate monomer ($C{15}H{20}O_6$).

- Applications : Crosslinking agent in adhesives, inks, and dental polymers due to fast curing and durability .

- Key Differences :

Methyl Prop-2-enoate (MA)

- Structure : Volatile ester ($C4H6O_2$).

- Applications : Antifungal agent against barley pathogens (Fusarium culmorum, Cochliobolus sativus), inhibiting >99% growth in direct contact .

- Key Differences: MA’s volatility and biocidal activity contrast with sodium polyacrylate’s non-volatile, inert nature.

Sodium (E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-enoate

- Structure : Sodium salt with methoxy and hydroxyl substituents.

- Key Differences: This monomeric sodium salt has bioactive properties, unlike polymeric sodium polyacrylate.

2-Ethylhexyl 2-Cyano-3,3-Diphenylprop-2-enoate (Octocrilene)

- Structure: UV-absorbing derivative with cyano and diphenyl groups.

- Applications : UV filter in cosmetics; detected in marine organisms (52–108 ng·g⁻¹ in dolphin blubber) .

- Key Differences :

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate

- Structure: Cyano-substituted ester with a furan ring.

- Key Differences: The cyano group enables unique reactivity, absent in sodium polyacrylate. Sodium polyacrylate’s industrial utility contrasts with niche biomedical research applications of this compound .

Comparative Data Table

| Compound | Structure/Key Groups | Applications | Key Properties | Biological Activity |

|---|---|---|---|---|

| Sodium Prop-2-enoate | $-COO^-Na^+$ polymer | Superabsorbent hydrogels, coatings | High water retention, non-toxic | None reported |

| Butyl Acrylate | Butyl ester | Paints, adhesives | Hydrophobic, impact modifier | None reported |

| TMPTA | Triacrylate monomer | Durable plastics, dental polymers | Fast curing, chemical resistance | None reported |

| Methyl Prop-2-enoate | Methyl ester | Antifungal agent | Volatile, biocidal | Inhibits fungal growth |

| Octocrilene | Cyano, diphenyl groups | UV filters | UV absorption, environmental persistence | None reported |

| Sodium (E)-3-(4-OH-3-MeO-phenyl)Prop-2-enoate | Methoxy, hydroxyl | Antioxidant studies | Crystalline, bioactive | Antioxidant, cytotoxic |

Research Findings and Contradictions

- Antifungal Activity: Methyl prop-2-enoate (MA) showed >99% inhibition of F. culmorum but conflicting results against C. sativus (complete inhibition in vs. This discrepancy may arise from experimental conditions (e.g., medium type) .

- Environmental Impact : Octocrilene’s detection in marine mammals highlights ecological risks, whereas sodium polyacrylate’s biodegradability reduces such concerns .

- Thermodynamic Properties: Ethyl-2-cyano derivatives exhibit unique heat capacities, unlike sodium polyacrylate, which lacks significant thermal reactivity .

属性

IUPAC Name |

sodium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。